Benzamide, 2-amino-N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-
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Overview
Description
Benzamide, 2-amino-N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)- is a complex organic compound with the molecular formula C17H20IN3O. This compound is known for its unique structural features, which include an iodophenyl group and a dimethylaminoethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-amino-N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)- typically involves multiple steps. One common method includes the reaction of 2-iodoaniline with N,N-dimethylaminoethyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with benzoyl chloride to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-amino-N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the iodophenyl group, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Benzamide, 2-amino-N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzamide, 2-amino-N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-[2-(diethylamino)ethyl]benzamide
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
Benzamide, 2-amino-N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)- is unique due to the presence of the iodophenyl group, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other benzamide derivatives, making it a valuable compound for specialized applications .
Properties
CAS No. |
826991-72-4 |
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Molecular Formula |
C17H20IN3O |
Molecular Weight |
409.26 g/mol |
IUPAC Name |
2-amino-N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)benzamide |
InChI |
InChI=1S/C17H20IN3O/c1-20(2)11-12-21(16-10-6-4-8-14(16)18)17(22)13-7-3-5-9-15(13)19/h3-10H,11-12,19H2,1-2H3 |
InChI Key |
GQNRLTIFDNMHIK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C1=CC=CC=C1I)C(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
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